

Brivanib: A Technical Overview of its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib (BMS-540215) and its orally bioavailable prodrug, Brivanib Alaninate (BMS-582664), are potent and selective dual inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. This technical guide provides an in-depth overview of the discovery process, from initial hit identification to the selection of the clinical candidate, and a detailed account of the chemical synthesis of Brivanib and its alaninate prodrug. The document outlines the mechanism of action, key structure-activity relationships (SAR), and detailed protocols for the primary enzymatic and cell-based assays used in its characterization. All quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams.

Discovery of Brivanib

The discovery of **Brivanib** was driven by the therapeutic potential of inhibiting angiogenesis, a critical process in tumor growth and metastasis, by targeting key receptor tyrosine kinases. The pyrrolo[2,1-f][1][2][3]triazine scaffold was identified as a versatile template for ATP-competitive kinase inhibitors.

Lead Identification and Optimization



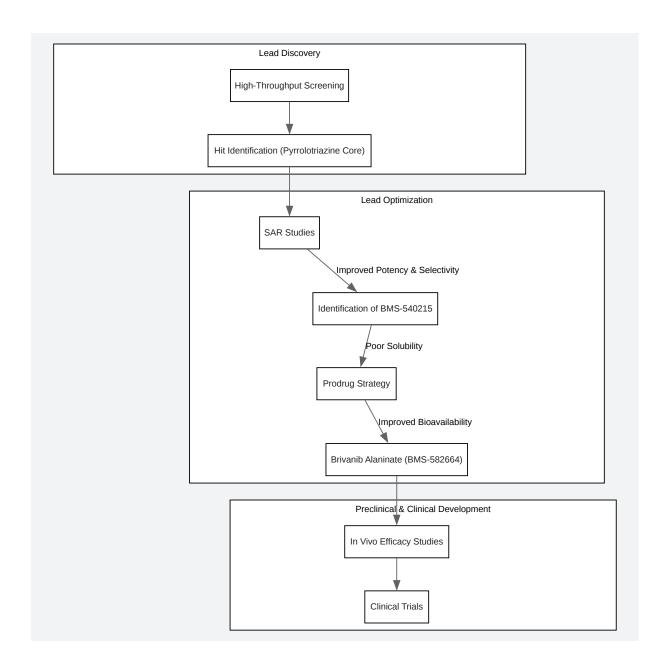




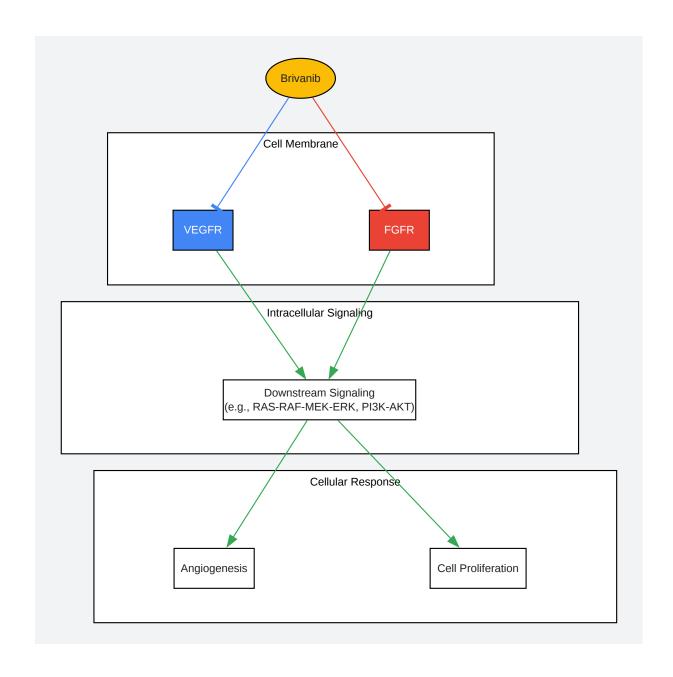
The initial lead compound, BMS-540215, emerged from a focused lead optimization program centered on the pyrrolotriazine core. Structure-activity relationship (SAR) studies were crucial in refining the molecule's potency and selectivity. Key findings from these studies indicated that a methyl group at the 5-position and a substituted alkoxy group at the 6-position of the pyrrolotriazine core were important for potent inhibition. The 4-position was found to accommodate a substituted aniline group which occupies a lipophilic pocket in the kinase, contributing to selectivity.

A significant challenge with BMS-540215 was its poor aqueous solubility, which limited its oral bioavailability. To address this, a prodrug strategy was employed. A series of amino acid esters of the secondary alcohol in BMS-540215 were synthesized and evaluated. The L-alanine ester, **Brivanib** Alaninate (BMS-582664), was selected as the clinical candidate due to its improved solubility and efficient in vivo conversion to the active parent compound, **Brivanib**.[4]

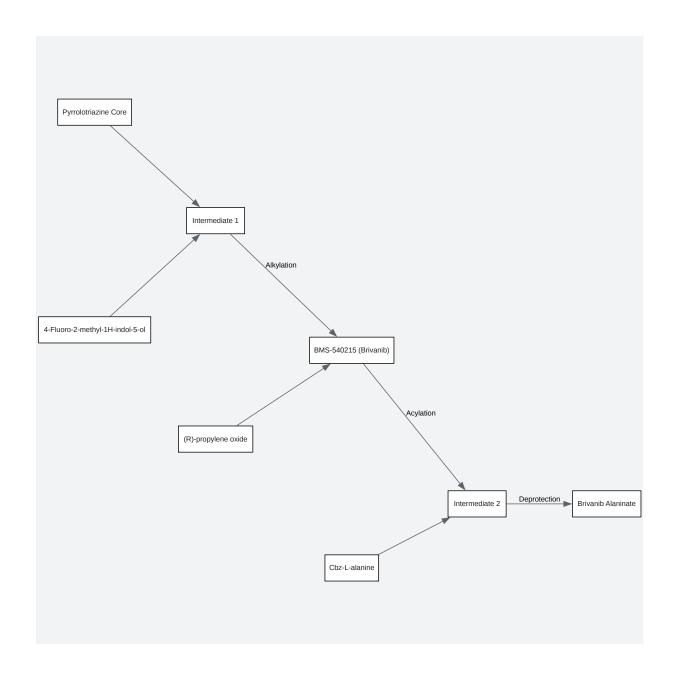












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